molecular formula C17H26O2S B14502043 (Undec-1-ene-3-sulfonyl)benzene CAS No. 62872-69-9

(Undec-1-ene-3-sulfonyl)benzene

Cat. No.: B14502043
CAS No.: 62872-69-9
M. Wt: 294.5 g/mol
InChI Key: MTKZXJMOMHDDDP-UHFFFAOYSA-N
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Description

(Undec-1-ene-3-sulfonyl)benzene is an organic compound that features a sulfonyl group attached to a benzene ring, with an undec-1-ene chain. This compound is part of a broader class of sulfonyl-containing compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Undec-1-ene-3-sulfonyl)benzene typically involves the sulfonylation of benzene derivatives. One common method is the reaction of benzenesulfonyl chloride with an appropriate alkene under basic conditions. For instance, the use of 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU) as a base can drive the reaction to completion .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and improve sustainability .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be functionalized with various substituents.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(Undec-1-ene-3-sulfonyl)benzene has found applications in several fields:

Mechanism of Action

The mechanism of action of (Undec-1-ene-3-sulfonyl)benzene involves its interaction with molecular targets through its sulfonyl group. This group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzene ring can also participate in π-π interactions with aromatic residues in biological targets .

Comparison with Similar Compounds

    Benzenesulfonyl Chloride: A precursor in the synthesis of various sulfonyl compounds.

    Toluene-4-sulfonyl Chloride: Another sulfonylating agent with similar reactivity.

    Methanesulfonyl Chloride: A simpler sulfonyl compound used in similar applications.

Uniqueness: (Undec-1-ene-3-sulfonyl)benzene is unique due to its long alkene chain, which can impart different physical and chemical properties compared to shorter-chain sulfonyl compounds.

Properties

CAS No.

62872-69-9

Molecular Formula

C17H26O2S

Molecular Weight

294.5 g/mol

IUPAC Name

undec-1-en-3-ylsulfonylbenzene

InChI

InChI=1S/C17H26O2S/c1-3-5-6-7-8-10-13-16(4-2)20(18,19)17-14-11-9-12-15-17/h4,9,11-12,14-16H,2-3,5-8,10,13H2,1H3

InChI Key

MTKZXJMOMHDDDP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C=C)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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